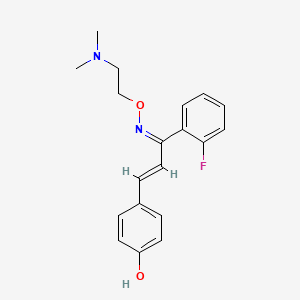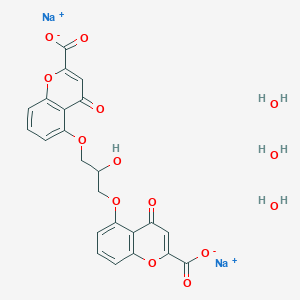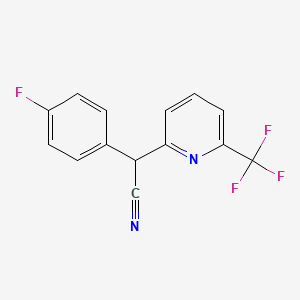
ML318
描述
ML318 is a biaryl nitrile compound known for its role as an inhibitor of PvdQ acylase. It has shown significant activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in plants, animals, and humans. This compound inhibits the production of pyoverdine, a siderophore that bacteria use to scavenge iron from their environment, which is crucial for their growth and virulence .
准备方法
合成路线和反应条件: ML318 的合成涉及联芳基腈结构的形成。关键步骤包括:
联芳基核的形成: 这可以通过 Suzuki 偶联反应实现,其中硼酸衍生物在钯催化剂存在下与卤代芳烃反应。
腈基的引入: 腈基通常使用氰化铜 (I) 等试剂通过氰化反应引入。
最终纯化: 该化合物通过重结晶或色谱等技术进行纯化,以达到高纯度.
工业生产方法: 虽然没有详细介绍 this compound 的具体工业生产方法,但一般方法将涉及扩大上述合成路线的规模。 这将包括优化大批量反应条件,确保质量一致,并实施有效的纯化流程 .
反应类型:
氧化: this compound 可以发生氧化反应,特别是在芳环处,导致形成醌类或其他氧化衍生物。
还原: this compound 中的腈基可以使用氢化铝锂等还原剂还原为胺。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂或催化氢化。
取代: 在酸性条件下使用卤化剂、硝化剂或磺化剂.
主要产品:
氧化产物: 醌类或羟基化衍生物。
还原产物: 胺类。
取代产物: 卤代、硝化或磺化衍生物.
科学研究应用
ML318 在科学研究中具有广泛的应用:
化学: 用作研究酶抑制,特别是 PvdQ 酰基酶的工具化合物。
生物学: 研究其在抑制细菌生长和毒力中的作用,使其成为开发新型抗菌剂的潜在候选者。
医学: 探索其治疗铜绿假单胞菌感染的潜力,尤其是在传统抗生素无效的情况下。
作用机制
ML318 通过抑制 PvdQ 酰基酶发挥其作用,PvdQ 酰基酶是一种参与绿脓菌素生物合成的酶。通过与酶的酰基结合位点结合,this compound 阻止了绿脓菌素的产生,从而限制了细菌清除铁的能力。 这种抑制会破坏细菌的铁代谢,导致铜绿假单胞菌的生长和毒力降低 .
类似化合物:
This compound 类似物: 具有类似联芳基腈结构和 PvdQ 酰基酶抑制活性的化合物。
其他 PvdQ 酰基酶抑制剂: 抑制相同酶但可能具有不同结构特征的化合物。
This compound 的独特性:
高效力: this compound 对 PvdQ 酰基酶抑制的 IC50 为 20 纳摩尔,使其具有高度效力。
特异性: 它专门靶向 PvdQ 酰基酶的酰基结合位点,减少脱靶效应。
相似化合物的比较
ML318 Analogues: Compounds with similar biaryl nitrile structures and PvdQ acylase inhibitory activity.
Other PvdQ Acylase Inhibitors: Compounds that inhibit the same enzyme but may have different structural features.
Uniqueness of this compound:
High Potency: this compound has an IC50 of 20 nanomolar for PvdQ acylase inhibition, making it highly potent.
Specificity: It specifically targets the acyl-binding site of PvdQ acylase, reducing off-target effects.
Broad Applications: Its ability to inhibit pyoverdine production makes it valuable for studying bacterial iron metabolism and developing new antibacterial strategies .
属性
IUPAC Name |
2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNDKQUHKVTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


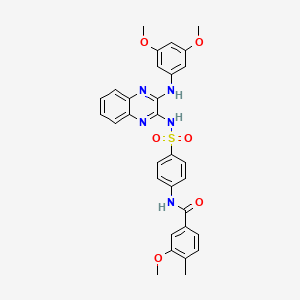
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
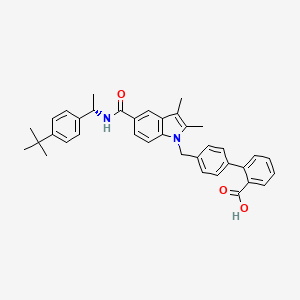

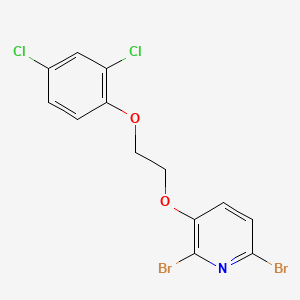
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
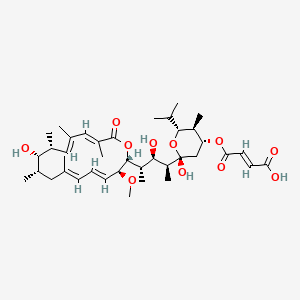
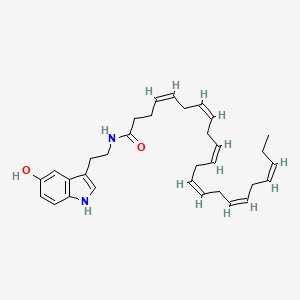
![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)
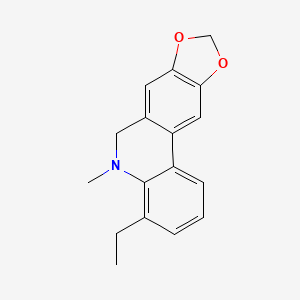
![(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B560401.png)
![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)
